molecular formula C16H22O7 B13393169 4-(hydroxymethyl)-6-(4-methoxyphenoxy)-2,2-dimethyl-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-7-ol

4-(hydroxymethyl)-6-(4-methoxyphenoxy)-2,2-dimethyl-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-7-ol

Cat. No.: B13393169
M. Wt: 326.34 g/mol
InChI Key: IFIVVNHQGPJZBP-UHFFFAOYSA-N
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Description

4-Methoxyphenyl 3,4-O-Isopropylidene-beta-D-galactopyranoside is a chemical compound with the molecular formula C16H22O7 and a molecular weight of 326.35 g/mol . It is a derivative of galactopyranoside, featuring a methoxyphenyl group and an isopropylidene protective group. This compound is often used in various chemical and biological research applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methoxyphenyl 3,4-O-Isopropylidene-beta-D-galactopyranoside typically involves the protection of the hydroxyl groups on the galactopyranoside ring. One common method includes the reaction of galactopyranoside with acetone in the presence of an acid catalyst to form the isopropylidene protective group . The methoxyphenyl group is then introduced through a nucleophilic substitution reaction.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar protective group strategies and nucleophilic substitution reactions. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-Methoxyphenyl 3,4-O-Isopropylidene-beta-D-galactopyranoside can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are employed for substitution reactions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted galactopyranosides depending on the reagents used.

Scientific Research Applications

4-Methoxyphenyl 3,4-O-Isopropylidene-beta-D-galactopyranoside is utilized in several scientific research fields:

Mechanism of Action

The mechanism of action of 4-Methoxyphenyl 3,4-O-Isopropylidene-beta-D-galactopyranoside involves its interaction with specific molecular targets, such as enzymes and receptors. The isopropylidene group provides stability and protection to the galactopyranoside ring, allowing it to participate in selective reactions. The methoxyphenyl group can engage in π-π interactions and hydrogen bonding, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Methoxyphenyl 3,4-O-Isopropylidene-beta-D-galactopyranoside is unique due to its beta configuration and the presence of both methoxyphenyl and isopropylidene groups. These structural features confer specific chemical reactivity and biological activity, making it a valuable compound in various research applications.

Properties

IUPAC Name

4-(hydroxymethyl)-6-(4-methoxyphenoxy)-2,2-dimethyl-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-7-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22O7/c1-16(2)22-13-11(8-17)21-15(12(18)14(13)23-16)20-10-6-4-9(19-3)5-7-10/h4-7,11-15,17-18H,8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFIVVNHQGPJZBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OC2C(OC(C(C2O1)O)OC3=CC=C(C=C3)OC)CO)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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